molecular formula C13H13F3N2O2S2 B2484159 3,3,3-trifluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide CAS No. 2034269-56-0

3,3,3-trifluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

Cat. No.: B2484159
CAS No.: 2034269-56-0
M. Wt: 350.37
InChI Key: NJYNMCUAKSQOON-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a complex organic compound that features a trifluoromethyl group, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.

Scientific Research Applications

3,3,3-Trifluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is unique due to its combination of a trifluoromethyl group, a thiophene ring, and a pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3,3,3-trifluoro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2S2/c14-13(15,16)4-7-22(19,20)18-8-10-2-1-5-17-12(10)11-3-6-21-9-11/h1-3,5-6,9,18H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYNMCUAKSQOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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